molecular formula C16H13ClN4O2 B5486829 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5486829
M. Wt: 328.75 g/mol
InChI Key: GHMAMSDFQCRLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a hydroxy-methylphenyl group, and a triazolyl group attached to a benzamide core. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c1-10-2-5-14(15(22)6-10)20-16(23)12-4-3-11(7-13(12)17)21-8-18-19-9-21/h2-9,22H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMAMSDFQCRLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common approach is:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, 2-hydroxy-4-methylphenylamine, and 1,2,4-triazole.

    Amide Formation: The first step involves the formation of an amide bond between 2-chlorobenzoic acid and 2-hydroxy-4-methylphenylamine under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Triazole Introduction: The triazole ring is introduced through a nucleophilic substitution reaction, where the amide intermediate reacts with 1,2,4-triazole in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and hydroxy group could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the methyl group on the phenyl ring.

    2-chloro-N-(4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide: Lacks the hydroxy group on the phenyl ring.

    2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide: Lacks the triazole ring.

Uniqueness

The presence of both the hydroxy and methyl groups on the phenyl ring, along with the triazole ring, makes 2-chloro-N-(2-hydroxy-4-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide unique. These structural features may contribute to its distinct chemical reactivity and potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.